molecular formula C14H13ClO B6371663 4-(4-Chloro-2-methylphenyl)-2-methylphenol CAS No. 1261976-80-0

4-(4-Chloro-2-methylphenyl)-2-methylphenol

Cat. No.: B6371663
CAS No.: 1261976-80-0
M. Wt: 232.70 g/mol
InChI Key: VHVCTBUHJDDSSL-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-methylphenol is an organic compound with the molecular formula C14H13ClO. It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-8-12(15)4-5-13(9)11-3-6-14(16)10(2)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCTBUHJDDSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683862
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-80-0
Record name 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The chlorination step can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro, sulfonic, or other substituted phenolic compounds.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in pharmaceuticals due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methylphenol involves its interaction with cellular components. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit specific enzymes or proteins, interfering with essential biochemical pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar structure but lacks the additional methyl group on the phenyl ring.

    4-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.

    4-Chloro-2-methylphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.

Uniqueness

4-(4-Chloro-2-methylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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